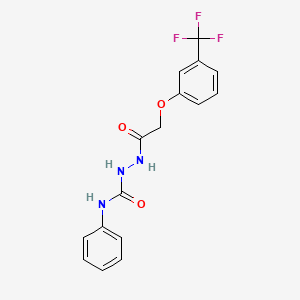

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide” is a complex organic compound. It contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .

Synthesis Analysis

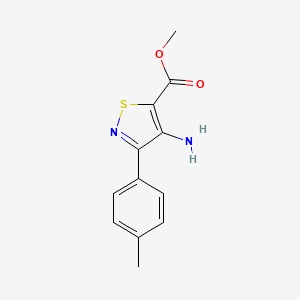

The synthesis of such compounds involves the activation of the C–F bond in organic synthesis, which is the strongest single bond in organic compounds . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Various methods are available for their synthesis, including the use of trifluoromethylalkenes, trifluoromethylated aromatic and alkyl compounds, trifluoromethylketones, diazo compounds, and N-tosylhydrazones of trifluoromethyl ketones .Molecular Structure Analysis

The molecular structure of “N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide” is likely to be complex due to the presence of multiple functional groups. The trifluoromethyl group is a key component, and its properties and interactions with other groups in the molecule would be crucial to understanding the overall structure .Chemical Reactions Analysis

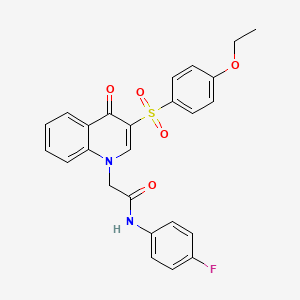

The chemical reactions involving “N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide” would likely involve the trifluoromethyl group. For instance, an enantioselective Strecker reaction to construct trifluoromethylated quaternary stereocenters with N-PMP and unexplored N-Boc trifluoromethyl ketimines has been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide” would be influenced by its molecular structure. The trifluoromethyl group is known to impart unique properties to compounds, including increased lipophilicity and metabolic stability .Scientific Research Applications

- Application : TFPE serves as a radical precursor for gem-difluoroalkenes synthesis. Researchers have developed a metal-free photoinduced method that utilizes various carbonyl derivatives as alkyl radical precursors via C–C bond cleavage. These gem-difluoroalkenes find applications in drug discovery, especially for late-stage modifications of biologically active molecules .

- Application : CF₃-substituted prolines, which include the trifluoromethyl group found in TFPE, have been investigated for NMR labeling. Understanding the effects of these substitutions on NMR spectra provides insights into protein structures and interactions. Researchers have compared CF₃-substituted prolines to other amino acids, revealing significant factors to consider in NMR studies .

- Application : Researchers have designed and synthesized phenylethanol derivatives containing a trifluoromethyl pyrazole pharmacophore, similar to TFPE. These compounds exhibit high antifungal activity. By incorporating the trifluoromethyl group, they enhance the efficacy of the derivatives against fungal pathogens .

Gem-Difluoroalkenes Synthesis

NMR Labeling and Structural Studies

Antifungal Activity Enhancement

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Given the presence of the trifluoromethyl group, it could potentially be used in pharmaceuticals, agrochemicals, and materials . The specific mechanism would depend on the exact molecular structure and the environment in which it is used.

properties

IUPAC Name |

1-phenyl-3-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3/c17-16(18,19)11-5-4-8-13(9-11)25-10-14(23)21-22-15(24)20-12-6-2-1-3-7-12/h1-9H,10H2,(H,21,23)(H2,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNOFJDIKCXHSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NNC(=O)COC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((Phenylamino)carbonylamino)-2-(3-(trifluoromethyl)phenoxy)ethanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid](/img/structure/B2833964.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2833965.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2833966.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2833973.png)